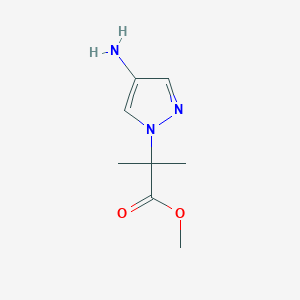

methyl 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoate

Description

Properties

IUPAC Name |

methyl 2-(4-aminopyrazol-1-yl)-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-8(2,7(12)13-3)11-5-6(9)4-10-11/h4-5H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTWZADZFYVRMNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC)N1C=C(C=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoate typically involves the reaction of 4-amino-1H-pyrazole with methyl 2-bromo-2-methylpropanoate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding hydrazine derivatives.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Hydrazine derivatives.

Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C₈H₁₁N₃O₂

Molecular Weight: 169.19 g/mol

CAS Number: 94790-37-1

The compound features a pyrazole ring substituted with an amino group, which is crucial for its biological activity. The methylpropanoate moiety enhances solubility and reactivity, making it suitable for various applications.

Medicinal Chemistry

Methyl 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoate has been investigated for its potential as an anticancer agent. Research indicates that derivatives of pyrazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that modifications of similar pyrazole derivatives can lead to compounds with IC50 values in the micromolar range against colorectal and breast cancer cells .

Table 1: Anticancer Activity of Pyrazole Derivatives

Enzyme Inhibition Studies

The compound has shown promise in enzyme inhibition studies, particularly in the context of drug design. The presence of the amino group allows for specific interactions with enzyme active sites, potentially leading to effective inhibitors for therapeutic targets such as kinases and phosphatases. The pyrazole moiety is known to enhance binding affinity due to its ability to mimic natural substrates .

Agricultural Applications

In agriculture, this compound can be utilized in the synthesis of agrochemicals. Its structural characteristics enable it to act as a precursor for developing herbicides and fungicides. Pyrazole derivatives are known for their antifungal properties, making them suitable candidates for crop protection agents .

Case Study 1: Anticancer Potential

A study investigated a series of pyrazole derivatives, including this compound, for their anticancer activity against human cancer cell lines. The results indicated that modifications to the pyrazole structure significantly affected cytotoxicity, with some derivatives showing enhanced activity compared to standard chemotherapeutics like doxorubicin .

Case Study 2: Enzyme Interaction

In another study focused on enzyme inhibition, this compound was tested against a panel of kinases. The compound demonstrated promising inhibitory effects, suggesting potential applications in targeted cancer therapies where kinase activity is dysregulated .

Mechanism of Action

The mechanism of action of methyl 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the pyrazole ring can participate in π-π stacking interactions, further modulating the activity of the compound. These interactions can affect various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate: Similar structure but with a different ester group.

4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Contains a pyrazole ring but with different substituents.

Uniqueness

Methyl 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 2-position of the propanoate moiety enhances its stability and reactivity compared to similar compounds.

Biological Activity

Methyl 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoate is a chemical compound with the molecular formula C8H13N3O2. It is a derivative of pyrazole, a five-membered heterocyclic compound known for its diverse biological activities. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential therapeutic properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological macromolecules. The amino group present in the structure can form hydrogen bonds, influencing the conformation and function of proteins and enzymes. Additionally, the pyrazole ring can engage in π-π stacking interactions, which may modulate biochemical pathways and lead to various biological effects, including anti-inflammatory and anticancer activities.

Therapeutic Potential

Research indicates that this compound has been explored for several therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. Its structural features allow it to act on multiple targets within cancer cells, potentially disrupting their growth and proliferation .

- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. It may inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate | Similar pyrazole structure | Moderate anti-inflammatory effects |

| 4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) | Contains a pyrazole ring with different substituents | Anticancer properties reported |

This compound stands out due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to these similar compounds.

Study on Antibacterial Activity

A study examining the antibacterial activity of related pyrazole derivatives found that compounds with similar structures exhibited significant antibacterial effects against various pathogens. Although specific data on this compound was not available, the trends observed suggest potential antibacterial properties that warrant further investigation .

Pharmacological Evaluation

In another research effort focusing on pyrazole derivatives, compounds were synthesized and evaluated for their pharmacological effects. Some exhibited promising results in modulating biological pathways associated with anxiety and depression, indicating that this compound may also have neuropharmacological implications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.